molecular formula C16H24N2O3S B6969220 N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide

Cat. No.: B6969220
M. Wt: 324.4 g/mol
InChI Key: QYEADDYERYNUQV-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a piperidine ring substituted with a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-17(2)16(19)14-7-4-6-13(10-14)11-18-9-5-8-15(12-18)22(3,20)21/h4,6-7,10,15H,5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEADDYERYNUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN2CCCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment to the Benzamide Core: The final step involves coupling the piperidine derivative with a benzamide precursor under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMAc)
  • N-methylpiperidine derivatives

Uniqueness

N,N-dimethyl-3-[(3-methylsulfonylpiperidin-1-yl)methyl]benzamide is unique due to the presence of both a benzamide core and a methylsulfonyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

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